1-(3-Chloro-2-methyl-propyl)-pyrrolidine
Description
1-(3-Chloro-2-methyl-propyl)-pyrrolidine is a pyrrolidine derivative featuring a branched propyl chain substituted with a chlorine atom and a methyl group at the 2- and 3-positions, respectively. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets such as enzymes and receptors . The chloro and methyl substituents on the propyl chain likely influence the compound’s lipophilicity, stability, and binding affinity, making it a candidate for therapeutic applications, particularly in enzyme inhibition .
Properties
Molecular Formula |
C8H16ClN |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
1-(3-chloro-2-methylpropyl)pyrrolidine |
InChI |
InChI=1S/C8H16ClN/c1-8(6-9)7-10-4-2-3-5-10/h8H,2-7H2,1H3 |
InChI Key |
DRZVVYABPNLAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Top1 Inhibition : The chloro-substituted propyl chain in 1-(3-Chloro-2-methyl-propyl)-pyrrolidine contributes to moderate Top1 inhibition (++ activity). However, piperidine analogs (e.g., compound 21) show higher activity (+++), suggesting that the larger ring size and basicity of piperidine enhance enzyme interaction .
- Conversely, aromatic substituents (e.g., phenethyl in prolintane) confer psychoactive properties, highlighting the role of lipophilic groups in crossing the blood-brain barrier .
- Solubility and Stability : Hydrochloride salts (e.g., prolintane HCl) improve water solubility, whereas methyl and chloro groups increase lipophilicity, which could affect bioavailability and metabolic stability .
Physicochemical Properties
- Lipophilicity : The chloro and methyl groups in 1-(3-Chloro-2-methyl-propyl)-pyrrolidine likely enhance lipophilicity compared to polar derivatives like carboxylic acid-containing analogs (e.g., 1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid) .
- Synthetic Accessibility : Chloro-substituted pyrrolidines are typically synthesized via nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃/DMF at 90°C), as seen in compound 23 .
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